BenchChemオンラインストアへようこそ!

Dinaciclib

CDK inhibitor therapeutic index flavopiridol comparison

Dinaciclib is the definitive multi‑CDK inhibitor for preclinical oncology – not substitutable with CDK4/6‑selective agents. Its potent inhibition of CDK1/2/5/9 (IC50 1–4 nM) and >10‑fold improved therapeutic index over flavopiridol make it the superior tool for hematologic malignancy xenograft models and transcriptional CDK studies. A 1.7 Å CDK2 co‑crystal structure enables rational SAR. For CLL/AML murine models requiring intermittent low‑dose scheduling, dinaciclib delivers reproducible tumor regression.

Molecular Formula C21H28N6O2
Molecular Weight 396.5 g/mol
CAS No. 779353-01-4
Cat. No. B612106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinaciclib
CAS779353-01-4
SynonymsSCH 727965;  SCH727965;  SCH-727965;  PS095760;  PS 095760;  PS-095760;  Dinaciclib.
Molecular FormulaC21H28N6O2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
InChIInChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
InChIKeyPIMQWRZWLQKKBJ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dinaciclib (SCH 727965, MK-7965) Procurement Guide: CDK1/2/5/9 Inhibitor for Preclinical Oncology Research


Dinaciclib (CAS 779353-01-4) is an investigational, second-generation, small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically classified as a pyrazolo[1,5-a]pyrimidine derivative [1]. It exhibits potent, low-nanomolar inhibitory activity against CDK1, CDK2, CDK5, and CDK9, with reported IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM, respectively . Developed by Merck & Co., dinaciclib was designed to improve upon the therapeutic index of first-generation pan-CDK inhibitors and has advanced to Phase III clinical evaluation for hematologic malignancies [2]. This compound is supplied as a crystalline solid with purity specifications typically exceeding 98%, soluble in DMSO, and is intended exclusively for laboratory research applications .

Why Dinaciclib (SCH 727965) Cannot Be Substituted with Other CDK Inhibitors


Substituting dinaciclib with another CDK inhibitor is not scientifically valid due to fundamental differences in target selectivity, kinase binding profiles, and resultant biological activity. Unlike FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) that are highly selective for CDK4 and CDK6, dinaciclib is a broad-spectrum inhibitor with primary nanomolar potency against CDK1, CDK2, CDK5, and CDK9 [1]. Furthermore, compared with the first-generation pan-CDK inhibitor flavopiridol (alvocidib), dinaciclib exhibits at least an order of magnitude greater therapeutic index in preclinical models and a narrower, more defined kinase selectivity profile [2]. Even among multi-CDK inhibitors, differences in relative potency across the kinome, off-target bromodomain interactions, and cellular pharmacodynamics preclude direct interchangeability without compromising experimental reproducibility and data integrity [3].

Dinaciclib (SCH 727965) Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Superior Therapeutic Index and Potency vs. First-Generation Pan-CDK Inhibitor Flavopiridol

Dinaciclib was developed to address the narrow therapeutic window and non-selectivity of the first-generation pan-CDK inhibitor flavopiridol (alvocidib). Direct comparative analysis demonstrates that dinaciclib possesses a therapeutic index that is at least 10-fold greater than that of flavopiridol in murine models [1]. In cell-free biochemical assays, dinaciclib inhibits CDK2, CDK5, CDK1, and CDK9 with IC50 values of 1, 1, 3, and 4 nM, respectively [2]. In contrast, flavopiridol exhibits IC50 values against CDK1, CDK2, CDK4, CDK6, and CDK9 broadly in the 20–100 nM range .

CDK inhibitor therapeutic index flavopiridol comparison alvocidib

Differentiated CDK2 and CDK9 Binding Affinity vs. CDK4/6-Selective Inhibitors

Dinaciclib exhibits a distinct kinase-binding profile compared with FDA-approved CDK4/6-selective inhibitors (palbociclib, ribociclib, abemaciclib). In head-to-head biochemical assays, dinaciclib demonstrates Ki values for CDK2/cyclinE1 of 1.0 ± 0.3 nM and for CDK9/cyclinT1 of 0.13 ± 0.04 nM [1]. In contrast, palbociclib and ribociclib show Ki values >2,500 nM for CDK2 and 150–190 nM for CDK9 [1]. Dinaciclib also displays a Ki of 18 ± 3 nM against CDK1/cyclinA2, whereas palbociclib and ribociclib exhibit Ki values >1,400 nM [1].

CDK2 CDK9 binding affinity CDK4/6 inhibitors kinase selectivity

Apoptosis Induction Independent of Bcl-xL Silencing vs. Other CDK Inhibitors

In a comparative study evaluating multiple CDK inhibitors (ribociclib, palbociclib, seliciclib, AZD5438, and dinaciclib) on malignant human glioma cells, dinaciclib uniquely induced intrinsic apoptosis through upregulation of pro-apoptotic proteins Bax and Bak, resulting in caspase activation and PARP cleavage [1]. This pro-apoptotic effect was not observed with ribociclib, palbociclib, seliciclib, or AZD5438 under identical experimental conditions [1].

apoptosis Bcl-xL glioma mitochondrial dysfunction Bax/Bak

Single-Agent Clinical Activity in Relapsed/Refractory CLL

Dinaciclib has demonstrated clinical activity as a single agent in heavily pretreated chronic lymphocytic leukemia (CLL) patients. A Phase I dose-escalation study reported promising results, leading to the initiation of Phase II and Phase III trials specifically in relapsed and refractory CLL [1]. This clinical advancement to Phase III in a defined hematologic malignancy patient population represents a level of validation not achieved by many other investigational multi-CDK inhibitors [2]. Notably, the compound received Orphan Drug designation from both the FDA and EMA for CLL, although this was subsequently withdrawn in 2022 following termination of the pivotal Phase III trial for futility [3].

chronic lymphocytic leukemia CLL relapsed/refractory Phase II Phase III

Crystal Structure-Defined Binding Mode at 1.7 Å Resolution Explaining Potency and Selectivity

The crystal structure of dinaciclib in complex with CDK2 has been solved at 1.7 Å resolution, revealing an elaborate network of binding interactions within the ATP-binding site [1]. This high-resolution structural information directly explains the compound's low-nanomolar potency and kinase selectivity profile [1]. Additionally, dinaciclib was found to interact with the acetyl-lysine recognition site of the bromodomain testis-specific protein BRDT at 2.0 Å resolution, suggesting a secondary, non-kinase binding capacity not observed for other CDK inhibitors [1]. The availability of this detailed structural data enables rational experimental design and interpretation of structure-activity relationships.

X-ray crystallography CDK2 ATP-binding site bromodomain structure-based drug design

Broad Antiproliferative Activity Across Diverse Tumor Cell Lines

Dinaciclib demonstrates consistent, low-nanomolar antiproliferative activity across a broad panel of human tumor cell lines. In a comparative analysis of breast cancer cell lines, dinaciclib exhibited IC50 values for cell proliferation of 8.7 ± 2.1 nM in MCF-7 cells and 13 ± 1 nM in T47D cells [1]. For comparison, abemaciclib, palbociclib, and ribociclib showed IC50 values of 86 ± 14 nM, 120 ± 60 nM, and 200 ± 90 nM, respectively, in MCF-7 cells under identical assay conditions [1]. Furthermore, dinaciclib suppressed retinoblastoma (Rb) phosphorylation with IC50 values of 5.6 ± 0.8 nM (pRb-Ser807) and 4.3 ± 0.2 nM (pRb-Ser780) in MCF-7 cells, compared with 13–89 nM for the CDK4/6-selective comparators [1].

antiproliferative IC50 cancer cell lines cytotoxicity

Dinaciclib (SCH 727965) Best Research and Industrial Application Scenarios


Preclinical In Vivo Efficacy Studies in Hematologic Malignancy Xenograft Models

Dinaciclib is optimally suited for murine xenograft studies of hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute leukemias, where intermittent dosing schedules below the maximally tolerated dose have produced tumor regression [1]. The compound's >10-fold improved therapeutic index over flavopiridol supports in vivo dosing regimens that minimize systemic toxicity while maintaining antitumor efficacy [2]. Researchers should note that short exposure times are sufficient for sustained cellular effects, enabling flexible dosing schedules [1].

Investigating CDK9-Mediated Transcriptional Regulation and Mcl-1-Dependent Apoptosis

The potent inhibition of CDK9 (Ki = 0.13 ± 0.04 nM) makes dinaciclib the preferred tool compound for studies examining transcriptional CDK function and anti-apoptotic protein regulation [3]. Unlike CDK4/6-selective inhibitors that show minimal CDK9 activity (Ki values 150–190 nM), dinaciclib rapidly downregulates short-lived proteins such as Mcl-1 and Bcl-xL, triggering apoptosis [3]. This mechanism is particularly relevant in cancer models dependent on Mcl-1 for survival, where CDK4/6 inhibitors would be ineffective.

Structure-Activity Relationship (SAR) Studies Leveraging High-Resolution Co-Crystal Data

The availability of a 1.7 Å resolution crystal structure of dinaciclib bound to CDK2 provides a validated molecular template for structure-based drug design and SAR exploration [4]. Medicinal chemists can utilize the detailed ATP-site binding interaction network to rationally modify the pyrazolo[1,5-a]pyrimidine scaffold for altered selectivity or pharmacokinetic properties. The additional structural characterization of dinaciclib's bromodomain interaction offers a secondary vector for chemical probe development [4].

Comparative Oncology Studies Requiring Broad-Spectrum CDK Inhibition

For studies requiring simultaneous inhibition of cell cycle (CDK1/2) and transcriptional (CDK9) CDKs, dinaciclib represents the most extensively characterized multi-CDK inhibitor with clinical validation. Its broad antiproliferative activity across >100 tumor cell lines (IC50 values typically 7–17 nM) provides a robust positive control for screening campaigns [1]. The compound is not interchangeable with CDK4/6 inhibitors (palbociclib, ribociclib) that lack CDK1/2 activity, nor with first-generation pan-CDK inhibitors (flavopiridol) that possess inferior selectivity and therapeutic index .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.